molecular formula C9H20N2O B13199828 (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide

Cat. No.: B13199828
M. Wt: 172.27 g/mol
InChI Key: FVYNEPSEBQGGAU-MRVPVSSYSA-N
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Description

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl(methyl)amino group attached to the third carbon of a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with ethyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpropanamide: Similar structure but with a shorter carbon chain.

    (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpentanamide: Similar structure but with a longer carbon chain.

    (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylhexanamide: Similar structure but with an even longer carbon chain.

Uniqueness

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the amino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3R)-3-[ethyl(methyl)amino]-N,N-dimethylbutanamide

InChI

InChI=1S/C9H20N2O/c1-6-11(5)8(2)7-9(12)10(3)4/h8H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

FVYNEPSEBQGGAU-MRVPVSSYSA-N

Isomeric SMILES

CCN(C)[C@H](C)CC(=O)N(C)C

Canonical SMILES

CCN(C)C(C)CC(=O)N(C)C

Origin of Product

United States

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